molecular formula C8H8FN3S B11058272 Benzaldehyde, m-fluoro-, thiosemicarbazone

Benzaldehyde, m-fluoro-, thiosemicarbazone

Cat. No.: B11058272
M. Wt: 197.24 g/mol
InChI Key: HPLRKDWFIJZYMV-VZUCSPMQSA-N
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Description

Benzaldehyde, m-fluoro-, thiosemicarbazone is a chemical compound derived from the reaction of m-fluorobenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde, m-fluoro-, thiosemicarbazone typically involves the condensation reaction between m-fluorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution with a few drops of acetic acid as a catalyst. The mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, m-fluoro-, thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiosemicarbazides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or other reactive sites on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiosemicarbazides.

Scientific Research Applications

Benzaldehyde, m-fluoro-, thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism by which benzaldehyde, m-fluoro-, thiosemicarbazone exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde thiosemicarbazone
  • p-Fluorobenzaldehyde thiosemicarbazone
  • o-Fluorobenzaldehyde thiosemicarbazone

Uniqueness

Benzaldehyde, m-fluoro-, thiosemicarbazone is unique due to the presence of the m-fluoro group, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its ortho- and para-fluoro counterparts.

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(E)-(3-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

HPLRKDWFIJZYMV-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=S)N

Origin of Product

United States

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